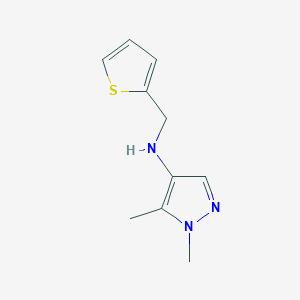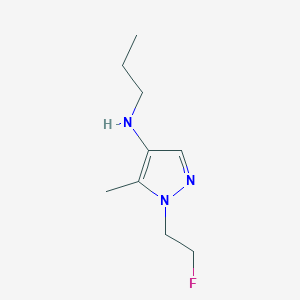![molecular formula C14H22FN5 B11738158 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of ethyl, fluoro, and methyl substituents on the pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-keto esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through substitution reactions
Coupling Reactions: The two pyrazole rings are coupled using a suitable linker, such as a methylene bridge, through a reaction with formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoro group or other substituents using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering or blocking signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the propyl group and methylene bridge.
1-propyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the ethyl group and methylene bridge.
1-ethyl-5-fluoro-3-methylpyrazole: Similar structure but lacks the propyl group and methylene bridge.
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both ethyl and propyl groups, as well as the methylene bridge linking the two pyrazole rings. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C14H22FN5 |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C14H22FN5/c1-4-6-19-10-12(8-17-19)7-16-9-13-11(3)18-20(5-2)14(13)15/h8,10,16H,4-7,9H2,1-3H3 |
InChI Key |
DOBVFZLPTPNQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=C(N(N=C2C)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738082.png)
![1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738090.png)
![1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B11738091.png)
![2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738095.png)
![4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11738099.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738112.png)
![dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B11738119.png)

![[(3-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738133.png)
![Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738140.png)
![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)

![2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B11738159.png)
